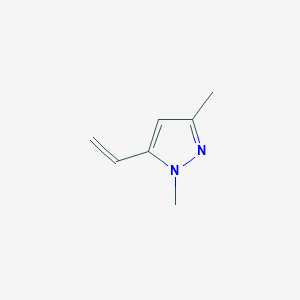
5-Ethenyl-1,3-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-1,3-dimethyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-1,3-dimethyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 3-methyl-3-buten-2-one with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as zinc oxide, to enhance regioselectivity .
Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often employs multicomponent reactions and transition-metal catalysts. These methods allow for efficient and scalable synthesis, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethenyl-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted pyrazoles, hydropyrazoles, and pyrazole N-oxides, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Ethenyl-1,3-dimethyl-1H-pyrazole serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials with unique properties .
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for drug development. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its derivatives are employed as intermediates in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include modulation of enzyme activity and interaction with cellular receptors .
Comparación Con Compuestos Similares
- 1,3-Dimethyl-5-methoxypyrazole
- 3,5-Dimethyl-1-phenylpyrazole
- 1-Cyanoacetyl-3,5-dimethylpyrazole
Comparison: The ethenyl group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
91601-61-5 |
|---|---|
Fórmula molecular |
C7H10N2 |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
5-ethenyl-1,3-dimethylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-4-7-5-6(2)8-9(7)3/h4-5H,1H2,2-3H3 |
Clave InChI |
VPLOAXPECGVSGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


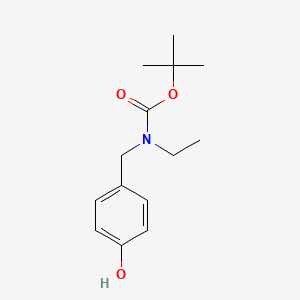
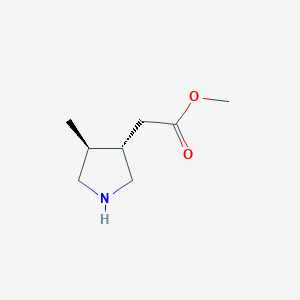
![4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13550323.png)
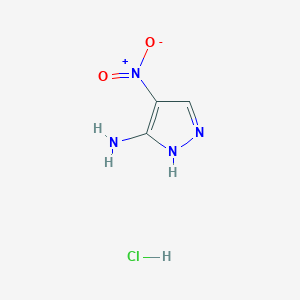

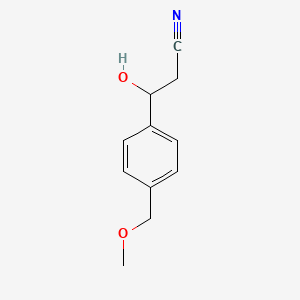
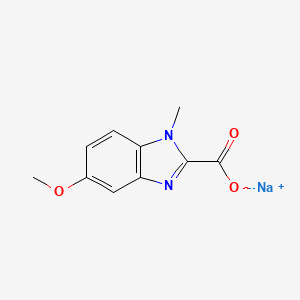
![2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13550354.png)
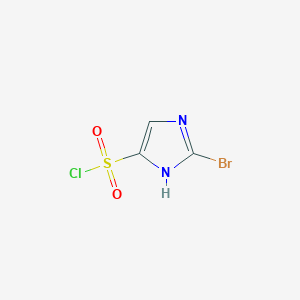
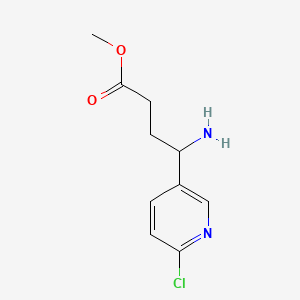
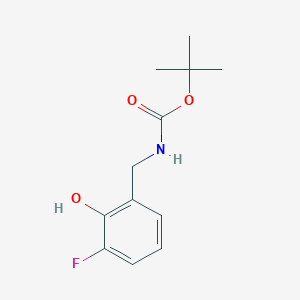

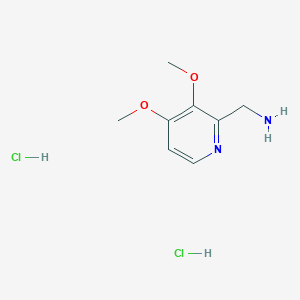
![Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate](/img/structure/B13550397.png)
